molecular formula C15H30INO B14298149 3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide CAS No. 114065-91-7

3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide

Cat. No.: B14298149
CAS No.: 114065-91-7
M. Wt: 367.31 g/mol
InChI Key: CNHBJHXNVZSUIU-UHFFFAOYSA-M
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Description

3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide is a heterocyclic compound with a unique structure that includes an oxazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxazolones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazolium ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolones, while substitution reactions can produce a wide range of substituted oxazolium compounds.

Scientific Research Applications

3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide involves its interaction with specific molecular targets. The oxazolium ring can interact with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or the inhibition of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications, such as its role as a catalyst in organic synthesis and its potential therapeutic applications.

Properties

CAS No.

114065-91-7

Molecular Formula

C15H30INO

Molecular Weight

367.31 g/mol

IUPAC Name

3,4,4-trimethyl-2-nonyl-5H-1,3-oxazol-3-ium;iodide

InChI

InChI=1S/C15H30NO.HI/c1-5-6-7-8-9-10-11-12-14-16(4)15(2,3)13-17-14;/h5-13H2,1-4H3;1H/q+1;/p-1

InChI Key

CNHBJHXNVZSUIU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC1=[N+](C(CO1)(C)C)C.[I-]

Origin of Product

United States

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